molecular formula C23H21FN4OS B2778094 2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226443-17-9

2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Numéro de catalogue: B2778094
Numéro CAS: 1226443-17-9
Poids moléculaire: 420.51
Clé InChI: PISRIMNAOPPDQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds structurally similar to 2-(4-(2-Fluorophenyl)piperazin-1-yl)-7-(p-Tolyl)thieno[3,2-d]pyrimidin-4(3H)-one have shown promising antimicrobial activity. For instance, dithiocarbamate derivatives bearing thiazole/benzothiazole rings and related compounds have been synthesized and tested against various microorganism strains, demonstrating significant antimicrobial potency (Yurttaş et al., 2016).

Antitumor Activity

Another important area of application is in antitumor activity. Novel pyrimidinyl pyrazole derivatives, including those with piperazine groups, have been synthesized and shown effective cytotoxic activity against several tumor cell lines. These compounds have demonstrated in vitro and in vivo antitumor activity, highlighting their potential in cancer treatment (Naito et al., 2005).

Drug Metabolism Studies

Compounds like flumatinib, which contain a similar molecular structure, have been studied for their metabolism in chronic myelogenous leukemia patients. These studies help in understanding the metabolic pathways and the formation of metabolites after oral administration, which is crucial for drug development (Gong et al., 2010).

Antibacterial Properties

There's also significant research into the antibacterial properties of related compounds. Novel 8-fluoro Norfloxacin derivatives and piperazinyl derivatives synthesized have shown increased potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (Sunduru et al., 2011).

PI3K/Mammalian Target of Rapamycin Inhibition

Compounds structurally similar are also being investigated as inhibitors of phosphatidylinositol 3-kinase and mammalian target of rapamycin, key components in the PI3K pathway. These studies include characterizing absorption, disposition, and predicting the pharmacokinetics and efficacy in human, providing valuable insights for cancer treatment (Salphati et al., 2012).

5-HT2 Antagonist Activity

Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with piperazine groups has shown potent 5-HT2 antagonist activity. These findings are significant for developing treatments for conditions related to serotonin receptors (Watanabe et al., 1992).

Orientations Futures

The future directions for this compound could involve further studies on its structure-activity relationship and its potential as a therapeutic agent, given its inhibitory effects on ENTs .

Propriétés

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c1-15-6-8-16(9-7-15)17-14-30-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-5-3-2-4-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISRIMNAOPPDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.